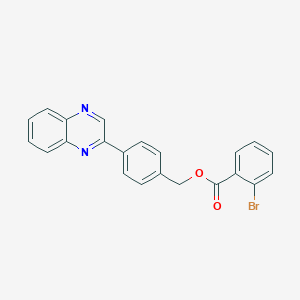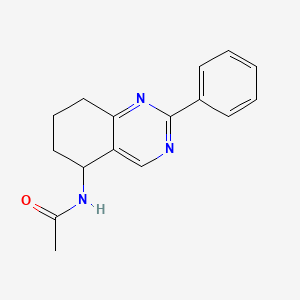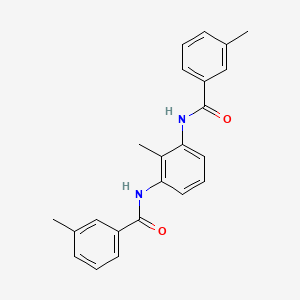
4-(2-quinoxalinyl)benzyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-quinoxalinyl)benzyl 2-bromobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method that involves several steps and requires specific reagents. The mechanism of action of this compound is not fully understood, but it has been shown to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate is not fully understood. However, it has been shown to undergo a photochemical reaction upon exposure to light, resulting in the generation of reactive oxygen species (ROS). The ROS generated by this compound can cause oxidative damage to cells, leading to cell death. Additionally, this compound has been shown to have a high affinity for certain proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its role as a fluorescent probe and photosensitizer, this compound has been shown to have antioxidant activity and can protect cells against oxidative stress. It has also been shown to have anti-inflammatory activity and can inhibit the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage in various models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(2-quinoxalinyl)benzyl 2-bromobenzoate in lab experiments is its high sensitivity and specificity for ROS detection. This compound has been shown to be a reliable tool for studying oxidative stress in various biological systems. Additionally, this compound has been shown to be a promising candidate for photodynamic therapy of cancer cells, which could have significant clinical applications. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental system.
将来の方向性
There are several future directions for research on 4-(2-quinoxalinyl)benzyl 2-bromobenzoate. One area of research could focus on further optimizing the synthesis method to increase yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interaction with proteins. Another area of research could focus on developing new applications for this compound, such as in the treatment of neurodegenerative diseases or as a tool for studying other biological processes. Overall, this compound has shown great promise as a valuable tool for scientific research, and further research in this area could have significant implications for various fields of study.
合成法
The synthesis of 4-(2-quinoxalinyl)benzyl 2-bromobenzoate involves several steps. The first step is the synthesis of 2-bromobenzoic acid, which is then reacted with thionyl chloride to form 2-bromobenzoyl chloride. The 2-bromobenzoyl chloride is then reacted with 4-(2-quinoxalinyl)benzyl alcohol to form this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
科学的研究の応用
4-(2-quinoxalinyl)benzyl 2-bromobenzoate has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to have high sensitivity and specificity for ROS detection, making it a valuable tool for studying oxidative stress in various biological systems. Additionally, this compound has been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. PDT is a non-invasive treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. This compound has been shown to be an effective photosensitizer for PDT, making it a promising candidate for further development in this field.
特性
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-6-2-1-5-17(18)22(26)27-14-15-9-11-16(12-10-15)21-13-24-19-7-3-4-8-20(19)25-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQJANCRHSFLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B6043658.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 5-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6043707.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)

![2-(3-chlorophenyl)-8-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043738.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)

